![molecular formula C9H7FO3 B3042997 (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid CAS No. 696589-23-8](/img/structure/B3042997.png)
(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid
Overview
Description
“(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid” is a chemical compound with the molecular formula C9H7FO3 . It has a molecular weight of 182.15 . The compound is also known by other synonyms such as 2-Fluoro-4-hydroxycinnamic acid .
Molecular Structure Analysis
The molecular structure of “(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid” includes a benzene ring substituted with a fluoro group and a hydroxy group, and an acrylic acid moiety . The compound has two hydrogen bond donors and four hydrogen bond acceptors . The exact mass of the compound is 182.038 .Physical And Chemical Properties Analysis
“(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid” has a molecular weight of 182.15 and an exact mass of 182.038 . It has a topological polar surface area of 57.5 . The compound has two rotatable bonds .Scientific Research Applications
Metal Complex Synthesis
(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid is utilized in the synthesis of metal complexes. Liu, Liu, and Li (2011) discussed the synthesis of new complexes with fluoro-phenyl-acrylic acids, highlighting the formation of different structural complexes like trinuclear complexes and 2D grid-like metal-organic frameworks. These complexes were observed to exhibit antiferromagnetic interactions in certain conditions, emphasizing their potential in magnetic and coordination chemistry (Liu, Liu, & Li, 2011).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Abu-Rayyan et al. (2022) explored the impact of corrosion inhibition of synthetic acrylamide derivatives on copper in nitric acid solutions. Their research focused on using electrochemical methods to demonstrate the effectiveness of these compounds as corrosion inhibitors, highlighting the practical applications in material science and engineering (Abu-Rayyan et al., 2022).
Antimicrobial Activity
In the realm of pharmaceuticals and biotechnology, (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid derivatives have been studied for their antimicrobial properties. Arun, Reddy, and Rajkumar (2003) synthesized and characterized various derivatives, assessing their effectiveness against different microorganisms. This research demonstrates the potential of these compounds in developing new antimicrobial drugs and treatments (Arun, Reddy, & Rajkumar, 2003).
Polymer Science
In polymer science, (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid is instrumental in creating functional polymers. Stoeber, Sustic, Simonsick, and Vogl (2000) synthesized various compounds with reactive hydroxyl and carboxyl groups. These compounds were used to create acrylic polymerizable products, demonstrating the versatility of this acid in producing materials with specific properties like ultraviolet stabilization (Stoeber et al., 2000).
Drug Delivery Systems
(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid derivatives are also relevant in the development of drug delivery systems. Arun and Reddy (2005) synthesized novel crosslinkers for polymeric hydrogels, which were used in controlled drug release studies. This research highlights the application of these compounds in creating efficient drug delivery vehicles (Arun & Reddy, 2005).
Safety And Hazards
The safety data sheet for “(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid” indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Protective measures include avoiding breathing dust/fumes/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(E)-3-(2-fluoro-4-hydroxyphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJKSAQOWJFNMW-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)F)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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